1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one
Description
1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one is a complex organic compound that features both indole and benzazepine moieties. These structural elements are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Properties
Molecular Formula |
C21H22N2O2S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C21H22N2O2S/c24-20(23-13-11-16-6-2-4-8-18(16)23)12-14-26-19-10-9-15-5-1-3-7-17(15)22-21(19)25/h1-8,19H,9-14H2,(H,22,25) |
InChI Key |
QTGVYCRRQRCRHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Formation of the Benzazepine Moiety: The benzazepine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The indole and benzazepine moieties are then coupled through a sulfanyl linkage, often using thiol-based reagents and coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Batch or Continuous Flow Processes: Depending on the yield and efficiency, either batch or continuous flow processes may be employed.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes involving indole and benzazepine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one: shares structural similarities with other indole and benzazepine derivatives.
Indole Derivatives: Compounds like tryptophan, serotonin, and melatonin.
Benzazepine Derivatives: Compounds like apomorphine and SKF-38393.
Uniqueness
The uniqueness of 1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one lies in its combined indole and benzazepine structure, which may confer unique biological and chemical properties not found in other compounds.
Biological Activity
The compound 1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one represents a significant structural hybrid in medicinal chemistry, combining indole and benzazepine moieties. This article aims to explore its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an indole ring system linked to a benzazepine derivative via a propanone linkage, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that indole derivatives exhibit notable anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Indole Derivative A | SKOV-3 (Ovarian) | 23.69 |
| Indole Derivative B | PC-3 (Prostate) | 73.05 |
| Indole Derivative C | HeLa (Cervical) | 64.66 |
| Indole Derivative D | THP-1 (Leukemia) | 39.08 |
These findings indicate that the indole framework contributes significantly to the anticancer efficacy of these compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that related indole derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria, including resistant strains like MRSA:
| Compound | Microorganism | MIC (μg/mL) |
|---|---|---|
| Indole Derivative E | MRSA | 0.98 |
| Indole Derivative F | S. aureus ATCC 25923 | 3.90 |
| Indole Derivative G | E. coli | 5.00 |
These results suggest that the compound's structure may enhance its ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial survival.
- Molecular Docking Studies : Computational studies have indicated strong binding affinities to targets such as RelA/SpoT homolog proteins, which are crucial in bacterial stress responses .
Case Study 1: Anticancer Efficacy
A recent study involved synthesizing various indole-benzimidazole hybrids and testing their cytotoxicity against multiple cancer cell lines. The results showed that certain modifications to the indole structure significantly enhanced anticancer activity, suggesting that similar modifications could be applied to our target compound for improved efficacy .
Case Study 2: Antimicrobial Properties
Another study focused on evaluating the antimicrobial activity of indole derivatives against MRSA and other pathogens. The results indicated that specific structural features within the indole ring contributed to increased potency against resistant strains, highlighting the potential of our target compound in treating infections caused by antibiotic-resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
